molecular formula C12H22N2O2 B2601960 (S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 1262397-26-1

(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Cat. No.: B2601960
CAS No.: 1262397-26-1
M. Wt: 226.32
InChI Key: SUMSUPZIMDXTDF-VIFPVBQESA-N
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Description

“(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate” is a complex organic compound. It contains an azaspiro[2.4]heptane core, which is a type of bicyclic structure consisting of a seven-membered ring fused to a smaller ring . The compound also has an aminomethyl (-NH2CH2-) group and a carboxylate ester functional group (-COO-), which are common in a wide range of bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a seven-membered ring fused to a smaller ring, with various functional groups attached. These groups can influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the aminomethyl group could participate in reactions involving the nitrogen atom, and the ester group could undergo reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of polar functional groups like the ester could impact its solubility .

Scientific Research Applications

Synthesis and Chemical Space Exploration

The compound (S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate, and its related intermediates, are crucial in synthetic organic chemistry for developing novel compounds. Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlighting its utility in deriving novel compounds that access chemical spaces complementary to piperidine ring systems. This work demonstrates the compound's role in facilitating the exploration of new chemical entities, which is pivotal in drug discovery and development Meyers et al., 2009.

Contribution to Medicinal Chemistry

López et al. (2020) detailed an enantioselective approach to synthesize (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, showcasing its significance in the industrial synthesis of antiviral ledipasvir. This highlights the compound's pivotal role in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications against viral infections López et al., 2020.

Advancements in Antibacterial Agents

Odagiri et al. (2013) designed and synthesized novel quinolone derivatives, including 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, which exhibited potent in vitro and in vivo antibacterial activity against respiratory pathogens. This work underscores the compound's contribution to developing new antibacterial agents, reflecting its importance in addressing antibiotic resistance and treating respiratory infections Odagiri et al., 2013.

Diversity-Oriented Synthesis

Wipf et al. (2004) described the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.4]heptanes, via multicomponent condensation. This method provides rapid access to a variety of functionalized pyrrolidines, piperidines, and azepines, serving as scaffolds of significant interest for drug discovery. This demonstrates the compound's versatility and its role in enabling the synthesis of a diverse array of biologically relevant molecules Wipf et al., 2004.

Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could explore its synthesis, properties, and potential applications .

Properties

IUPAC Name

tert-butyl (6S)-6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8,13H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMSUPZIMDXTDF-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC2)CC1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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